molecular formula C21H21N3O3S B2895433 2-(allylthio)-5-(3-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 627045-86-7

2-(allylthio)-5-(3-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No.: B2895433
CAS No.: 627045-86-7
M. Wt: 395.48
InChI Key: VYTHFNYUCSLARD-UHFFFAOYSA-N
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Description

2-(allylthio)-5-(3-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a heterocyclic compound with diverse applications in chemistry and biology. Its unique molecular structure lends itself to a range of chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multistep process starting from readily available precursors. The key steps involve the formation of the pyrimido[4,5-b]quinoline scaffold, followed by functionalization at the 2 and 5 positions. One common method involves the cyclization of an appropriate aminobenzaldehyde derivative with a thiourea derivative under acidic conditions, followed by alkylation and methoxylation steps.

Industrial Production Methods

Industrial production often employs high-yield, scalable synthetic routes, utilizing batch or continuous flow reactors. The reaction conditions are optimized for efficiency and cost-effectiveness, including the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation to form sulfoxides and sulfones.

  • Reduction: : Reduction reactions can convert the nitro or keto groups to amines or alcohols.

  • Substitution: : The aromatic ring is susceptible to electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide or peracids for sulfoxide and sulfone formation.

  • Reduction: : Sodium borohydride or hydrogen gas with a palladium catalyst.

  • Substitution: : Nitration using nitric acid and sulfuric acid, halogenation with halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.

Major Products

  • Oxidation yields sulfoxides and sulfones.

  • Reduction yields amino or hydroxyl derivatives.

  • Substitution yields nitro, halo, or sulfo derivatives.

Scientific Research Applications

Chemistry

The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its heterocyclic core makes it a valuable building block for creating complex molecules.

Biology

In biology, it has shown activity as an enzyme inhibitor, particularly targeting kinases and proteases. This makes it a candidate for studying signal transduction pathways and developing new drugs.

Medicine

Medically, the compound is being investigated for its potential anticancer properties. It may inhibit tumor growth by interfering with specific molecular pathways involved in cell proliferation and survival.

Industry

Industrial applications include its use as a corrosion inhibitor and in the production of specialty chemicals. Its stability under various conditions makes it a useful additive in materials science.

Mechanism of Action

The compound exerts its effects by binding to specific molecular targets, such as enzymes and receptors, and modulating their activity. This binding can lead to the inhibition of enzymatic reactions or the blocking of receptor-ligand interactions, thereby altering cellular processes. Key pathways involved include those regulating cell growth, apoptosis, and signal transduction.

Comparison with Similar Compounds

When compared to other heterocyclic compounds, 2-(allylthio)-5-(3-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione stands out due to its unique combination of functional groups and heterocyclic rings. This structural uniqueness imparts specific reactivity and biological activity.

Similar Compounds

  • Pyrimido[4,5-b]quinolines: : Similar backbone but different substituents.

  • Quinoline derivatives: : Lack the pyrimido ring but share similar aromatic characteristics.

  • Thioethers and sulfoxides: : Share the allylthio group but lack the complex heterocyclic structure.

This compound's distinct structural features make it an intriguing subject for ongoing research and applications across multiple fields.

Properties

IUPAC Name

5-(3-methoxyphenyl)-2-prop-2-enylsulfanyl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-3-10-28-21-23-19-18(20(26)24-21)16(12-6-4-7-13(11-12)27-2)17-14(22-19)8-5-9-15(17)25/h3-4,6-7,11,16H,1,5,8-10H2,2H3,(H2,22,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTHFNYUCSLARD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)NC(=N4)SCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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